molecular formula C7H6ClFO B064416 3-Chloro-4-fluorobenzyl alcohol CAS No. 161446-90-8

3-Chloro-4-fluorobenzyl alcohol

Cat. No.: B064416
CAS No.: 161446-90-8
M. Wt: 160.57 g/mol
InChI Key: KRQHBUXUXOPOON-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzyl alcohol is an organic compound with the molecular formula C7H6ClFO and a molecular weight of 160.58 g/mol . It features a benzene ring substituted with chlorine and fluorine atoms, as well as an alcohol functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluorobenzyl alcohol can be synthesized through the reduction of 3-chloro-4-fluorobenzaldehyde. One common method involves the use of sodium borohydride in methanol at 0°C. The reaction mixture is then allowed to warm to room temperature and quenched with water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic reduction techniques, ensuring high purity and yield suitable for research and industrial applications.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-4-fluorobenzyl alcohol is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications and as a building block in drug synthesis.

    Industry: Employed in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 4-Chloro-3-fluorobenzyl alcohol
  • 3-Bromo-4-fluorobenzyl alcohol
  • 3-Chloro-4-methoxybenzyl alcohol

Comparison: 3-Chloro-4-fluorobenzyl alcohol is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which affects its electronic properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQHBUXUXOPOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378589
Record name 3-Chloro-4-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161446-90-8
Record name 3-Chloro-4-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161446-90-8
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Synthesis routes and methods

Procedure details

To a solution of LiAlH4 (2.2 g) in THF (100 mL) at 0° C. under nitrogen was added 3-chloro-4-fluorobenzoic acid (Aldrich; 10 g). After stirring for 1 hour at 0° C. the mixture was stirred for 1 hour at 25° C. followed by the addition of a further 1.0 g of LiAlH4. Stirring was continued for a further 12 hours at 25° C. after which time the mixture was cooled to 0° C. and quenched with H2O. The mixture was then acidified with 1N HCl (aq) and extracted with EtOAc. After washing with NaHCO3 (aq) and drying (MgSO4), the organic solution was evaporated to give the title compound as an oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-fluorobenzyl alcohol
Reactant of Route 2
3-Chloro-4-fluorobenzyl alcohol
Reactant of Route 3
3-Chloro-4-fluorobenzyl alcohol
Reactant of Route 4
3-Chloro-4-fluorobenzyl alcohol
Reactant of Route 5
3-Chloro-4-fluorobenzyl alcohol
Reactant of Route 6
3-Chloro-4-fluorobenzyl alcohol

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